REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][CH2:3][C:4]#[CH:5].CCN=C=N[CH2:13][CH2:14][CH2:15][N:16]([CH3:18])C.C1C=CC2N(O)N=NC=2C=1.N1CCCC1.CCN(C(C)C)C(C)C>C(Cl)Cl>[N:16]1([C:1](=[O:7])[CH2:2][CH2:3][C:4]#[CH:5])[CH2:15][CH2:14][CH2:13][CH2:18]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(CCC#C)(=O)O
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.411 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
850 μL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 25 mL 10% citric acid
|
Type
|
STIRRING
|
Details
|
stirred for 5 min.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×20 mL DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 20 mL 10% citric acid
|
Type
|
WASH
|
Details
|
The DCM layer was washed with 20 mL saturated sodium bicarbonate, 20 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (12 g)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(CCC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |